Clofop-isobutyl

Weed Science Herbicide Selectivity Avena sativa

Clofop-isobutyl (IUPAC: 2-methylpropyl 2-[4-(4-chlorophenoxy)phenoxy]propanoate) is an obsolete, racemic post-emergence aryloxyphenoxypropionate (AOPP or 'fop') herbicide formerly developed under the code HOE 22870. Its primary mode of action is the inhibition of plastid acetyl-CoA carboxylase (ACCase; EC 6.4.1.2), a key enzyme in de novo fatty acid biosynthesis in sensitive grasses.

Molecular Formula C19H21ClO4
Molecular Weight 348.8 g/mol
CAS No. 51337-71-4
Cat. No. B14660366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClofop-isobutyl
CAS51337-71-4
Molecular FormulaC19H21ClO4
Molecular Weight348.8 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C19H21ClO4/c1-13(2)12-22-19(21)14(3)23-16-8-10-18(11-9-16)24-17-6-4-15(20)5-7-17/h4-11,13-14H,12H2,1-3H3
InChIKeyXNBRPBFBBCFVEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clofop-isobutyl (CAS 51337-71-4) Procurement Guide for Aryloxyphenoxypropionate Herbicide Research


Clofop-isobutyl (IUPAC: 2-methylpropyl 2-[4-(4-chlorophenoxy)phenoxy]propanoate) is an obsolete, racemic post-emergence aryloxyphenoxypropionate (AOPP or 'fop') herbicide formerly developed under the code HOE 22870 [1]. Its primary mode of action is the inhibition of plastid acetyl-CoA carboxylase (ACCase; EC 6.4.1.2), a key enzyme in de novo fatty acid biosynthesis in sensitive grasses [2]. While sharing this core mechanism with other 'fops', its differentiation for research procurement centers on a structurally defined selectivity spectrum and a clinically significant off-target pharmacology associated with its free acid metabolite, clofop [3].

Selectivity ACCase inhibitor structure-selectivity studies with 4-chloro-substituted AOPPs
Reference Obsolete AOPP standard for legacy herbicide residue monitoring in environmental samples
Pharmacology PPAR dual-agonist probe research based on clofop acid metabolite activity
Chiral Racemic baseline for chiral separation method development and enantioselective degradation studies

Why Clofop-isobutyl Cannot Be Replaced by Diclofop-methyl or Other 'Fop' Herbicides for Selectivity Studies


Generic substitution within the AOPP herbicide class is unreliable due to extreme, non-linear variations in grass species selectivity profiles, even between structurally adjacent analogs. Minor changes in the phenyl ring substitution pattern or ester moiety can invert crop tolerance, as demonstrated in direct comparisons between clofop-isobutyl and its closest analog, diclofop-methyl [1]. This divergent selectivity is mechanistically driven by differential rates of metabolic detoxification via aryl hydroxylation [2]. Therefore, procuring clofop-isobutyl is essential for replicating historical datasets or for mechanistic studies specifically investigating the biochemical basis of 4-chloro-substituted AOPP tolerance.

Oat coleoptile sensitivity may invert compared to diclofop-methyl, limiting interchangeability for selectivity profiling.

Foxtail species control spectrum diverges; Setaria lutescens response may not be replicated by other 'fop' analogs.

Quantitative Differentiators for Clofop-isobutyl (HOE 22870) Versus Comparators


Flipped Selectivity in Cultivated Oat vs. Diclofop-methyl

In a direct head-to-head coleoptile growth assay, diclofop-methyl (DM) completely inhibited oat coleoptile elongation, whereas clofop-isobutyl (CI) showed no inhibitory effect, indicating absolute tolerance in oat. Conversely, both compounds equally inhibited corn coleoptiles, demonstrating that CI possesses a unique selectivity window where a key gramineous species is unharmed while another is controlled [1].

Oat Coleoptile Assay
Head-to-head
Qualitative inversion: Resistant vs. Susceptible
Supports structure-selectivity relationship studies
Aryl hydroxylation metabolism context
Weed Science Herbicide Selectivity Avena sativa

Divergent Foxtail Species Control Spectrum at 1.12 kg/ha

When applied postemergence at an identical rate of 1.12 kg/ha across 27 annual grass species, HOE 22870 (clofop-isobutyl) and HOE 23408 (diclofop-methyl) exhibited species-level efficacy divergence. Notably, yellow foxtail (Setaria lutescens) was uniquely controllable with HOE 22870 but not reliably by HOE 23408, whereas the inverse was true for some other Setaria spp., highlighting a non-interchangeable weed control spectrum [1].

Setaria lutescens Response
Head-to-head
Controllable by clofop-isobutyl, not reliably by diclofop-methyl at 1.12 kg/ha
Confirms species-specific selectivity profile
Greenhouse postemergence trial data
Weed Management Setaria spp. Herbicide Efficacy

Metabolite Pharmacology: Dual hPPARα/hPPARγ Activation

The free acid metabolite of clofop-isobutyl, clofop, exhibits dual human peroxisome proliferator-activated receptor alpha and gamma (hPPARα/γ) binding with an IC50 of 98.4 µM for both receptor subtypes [1]. This PPAR modulatory activity is structurally unique among classic AOPP herbicides and recapitulates features of fibrate-class hypolipidemic drugs, as corroborated by early in vivo findings that clofop reduces serum cholesterol and triglycerides in animals [2].

PPAR Binding Assay
Class-level
IC50: 98.4 µM for hPPARα and hPPARγ
Supports PPAR dual-agonist research context
Data to verify; class-level inference
Nuclear Receptors Lipid Metabolism Off-target Pharmacology

Enantiomer Activity Ratio Driving Formulation Research

Clofop-isobutyl possesses a single chiral center in the propionic acid moiety, yielding R- and S-enantiomers. The Pesticide Properties Database notes that the technical material is racemic, but the R-enantiomer demonstrates markedly more herbicidal activity, a characteristic prompting investigations into enriched formulations [1]. This intrinsic stereochemical requirement creates a procurement need for the racemic standard to serve as a baseline comparator in chiral agrochemical research and environmental fate studies.

Chiral Activity
Data to verify
R-enantiomer markedly more active (racemic baseline)
Supports chiral degradation studies
Exact enantiomeric ratio not publicly available
Chiral Pesticides Stereoselectivity ACCase Inhibition

High-Value Research and Procurement Scenarios for Clofop-isobutyl (HOE 22870)


Mechanistic Herbicide Selectivity Studies

Directly compare the structure-selectivity relationships of 4-chloro-substituted vs. 2,4-dichloro-substituted AOPP herbicides. Clofop-isobutyl's unique selectivity on oat, as proven by the Gorecka et al. (1981) coleoptile assay [1], makes it the correct substrate for aryl hydroxylation detoxification studies.

Reference Standard for Obsolete Herbicide Environmental Fate

Given its obsolete regulatory status and listing in the PPDB [2], clofop-isobutyl is procured as a primary reference standard for retrospective environmental contamination monitoring and legacy pesticide residue analysis, particularly for distinguishing AOPP subclasses in archived soil/water samples.

PPAR Dual Agonist Lead Compound Research

Based on its metabolite's validated hPPARα/γ binding (IC50 = 98.4 µM) [3], clofop-isobutyl serves as a prodrug probe in medicinal chemistry and toxicology research investigating the lipid-modulating effects of herbicides, a unique research path not possible with standard 'fop' reference compounds.

Chiral Pesticide Enantiomer Tracking

The documented differential activity of its R- and S-enantiomers [2] supports its procurement as a racemic benchmark for developing chiral HPLC separation methods and for studying enantioselective degradation pathways in plant and soil systems.

Application
Selection Property
Validation Focus
Herbicide selectivity mechanism studies
4-Chloro AOPP selectivity profile
Aryl hydroxylation detoxification assay validation
Legacy pesticide environmental monitoring
Obsolete AOPP reference standard
Analytical method validation in soil/water matrices
Nuclear receptor pharmacology research
Clofop metabolite PPAR activity
PPARα/γ binding assay context
Chiral agrochemical analysis
Racemic baseline standard
Enantioselective degradation monitoring
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